molecular formula C17H17NO4 B269329 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Número de catálogo B269329
Peso molecular: 299.32 g/mol
Clave InChI: JBPIJFMWAPZSNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid, also known as Probenecid, is a medication used to treat gout and hyperuricemia. It works by preventing uric acid from being reabsorbed in the kidneys, leading to increased excretion of uric acid in the urine. Probenecid has been used for over 50 years and is considered a safe and effective treatment for gout.

Mecanismo De Acción

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid works by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. It achieves this by blocking the activity of the organic anion transporter (OAT) in the proximal tubules of the kidneys, which is responsible for reabsorbing uric acid from the urine back into the bloodstream. By blocking OAT activity, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid prevents uric acid from being reabsorbed and allows it to be excreted in the urine.
Biochemical and Physiological Effects:
2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several biochemical and physiological effects. It increases the excretion of uric acid in the urine, which can help reduce the buildup of uric acid crystals in the joints that cause gout. It also inhibits drug efflux pumps in cancer cells, leading to increased efficacy of chemotherapy drugs. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, which can help improve lung function in patients with cystic fibrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied and is considered a safe and effective treatment for gout, which can help reduce the risk of adverse effects in lab animals. However, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the bloodstream. It also has some potential for drug interactions, which can complicate experiments involving multiple drugs.

Direcciones Futuras

There are several future directions for research involving 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid. One area of interest is its potential use in cancer treatment. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine its optimal use in combination with different chemotherapy regimens. Another area of interest is its potential use in treating cystic fibrosis. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been shown to increase the activity of the CFTR protein, and further research is needed to determine its effectiveness in improving lung function in patients with cystic fibrosis. Finally, 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid may have potential as a treatment for other conditions involving uric acid buildup, such as kidney stones and cardiovascular disease, and further research is needed to explore these possibilities.

Métodos De Síntesis

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid is synthesized from 3-propoxyaniline and 4-chlorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid.

Aplicaciones Científicas De Investigación

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has been extensively studied for its use in treating gout and hyperuricemia. It has also been investigated for its potential use in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs by inhibiting drug efflux pumps in cancer cells. 2-[(3-Propoxyphenyl)carbamoyl]benzoic acid has also been studied for its use in treating cystic fibrosis, as it has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Propiedades

Nombre del producto

2-[(3-Propoxyphenyl)carbamoyl]benzoic acid

Fórmula molecular

C17H17NO4

Peso molecular

299.32 g/mol

Nombre IUPAC

2-[(3-propoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21)

Clave InChI

JBPIJFMWAPZSNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

SMILES canónico

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.